![molecular formula C13H20N2O2 B13538281 1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
1-[(2,6-Dimethoxyphenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dimethoxyphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazine is a six-membered heterocycle containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,6-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography and high-performance liquid chromatography to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2,6-Dimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(2,6-Dimethoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[(2,5-Dimethoxyphenyl)methyl]piperazine
- 1-[(2,4-Dimethoxyphenyl)methyl]piperazine
- 1-[(3,4-Dimethoxyphenyl)methyl]piperazine
Uniqueness
1-[(2,6-Dimethoxyphenyl)methyl]piperazine is unique due to the specific positioning of the methoxy groups on the phenyl ring
Propriétés
Formule moléculaire |
C13H20N2O2 |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-[(2,6-dimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-4-3-5-13(17-2)11(12)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
Clé InChI |
FHAOUSSGCOUTCP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


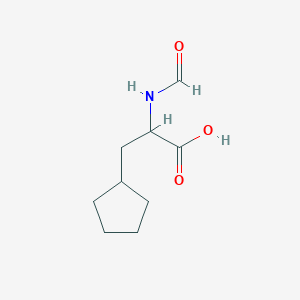
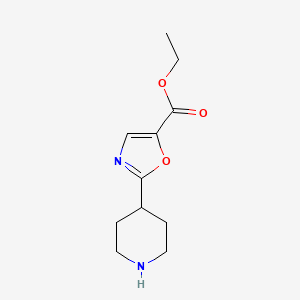
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13538207.png)

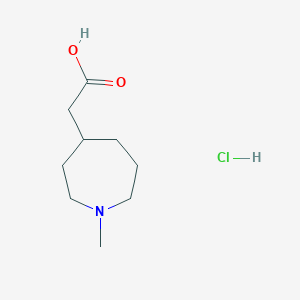
![[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl][(3-methyl-1-benzothiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13538236.png)
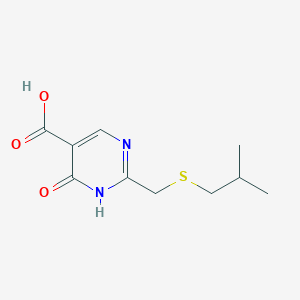
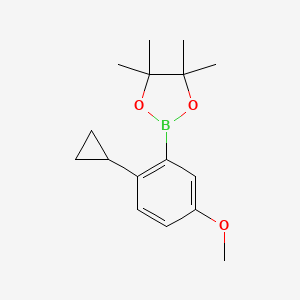
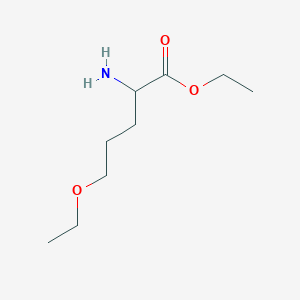
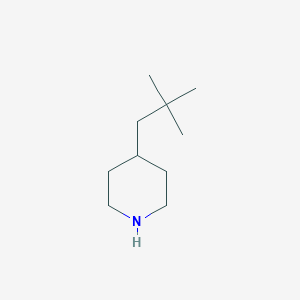
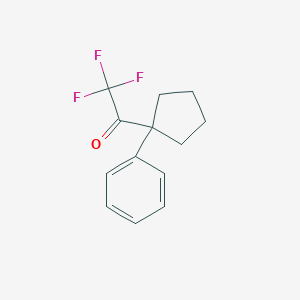
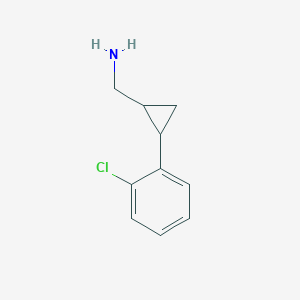

![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)
